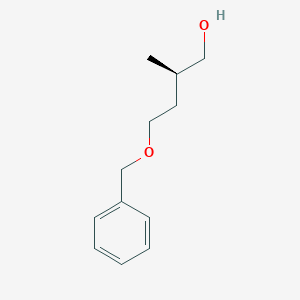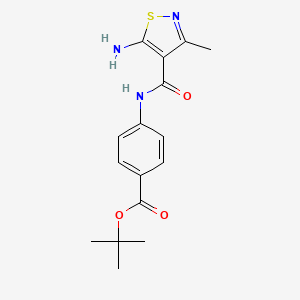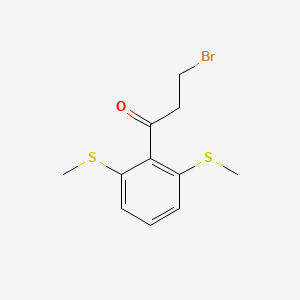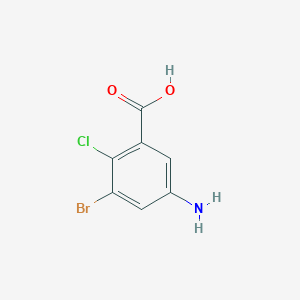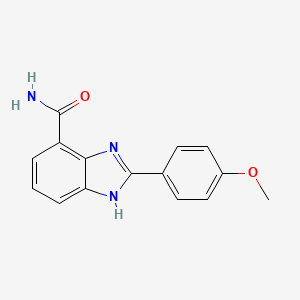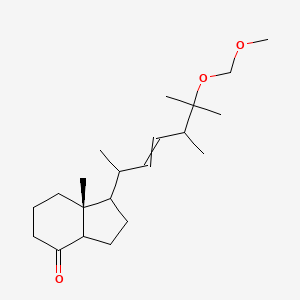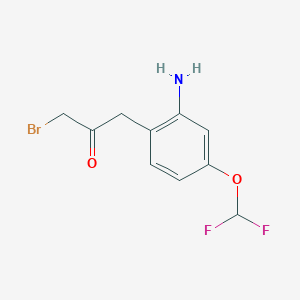
3-(4-Iodophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodophenyl)azetidine:
準備方法
Synthetic Routes and Reaction Conditions: One of the most efficient methods for synthesizing azetidines, including 3-(4-Iodophenyl)azetidine, is the aza Paternò–Büchi reaction . This reaction involves the [2+2] photocycloaddition between an imine and an alkene component under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the aforementioned synthetic routes for large-scale production. This could include the use of continuous flow reactors and photochemical reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 3-(4-Iodophenyl)azetidine can undergo various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
科学的研究の応用
Chemistry: 3-(4-Iodophenyl)azetidine is used as a building block in organic synthesis due to its unique reactivity and stability. It can be incorporated into more complex molecules through various chemical reactions .
Biology and Medicine: Azetidines, including this compound, are explored for their potential in drug discovery. They can serve as scaffolds for designing bioactive molecules with improved pharmacokinetic properties and metabolic stability .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. Their ring strain and reactivity make them suitable for creating functionalized materials .
作用機序
The mechanism of action of 3-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the iodine-substituted phenyl ring. The ring strain in the azetidine ring can facilitate reactions with various biomolecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.
Uniqueness: 3-(4-Iodophenyl)azetidine is unique due to the presence of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the azetidine ring and the iodine-substituted phenyl ring provides a distinct set of chemical properties that can be leveraged in various applications .
特性
分子式 |
C9H10IN |
|---|---|
分子量 |
259.09 g/mol |
IUPAC名 |
3-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |
InChIキー |
QHJAOLAZZKVYLF-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



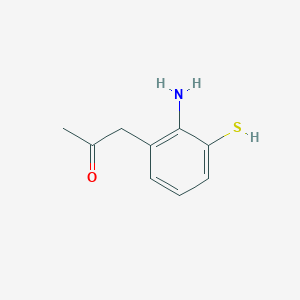
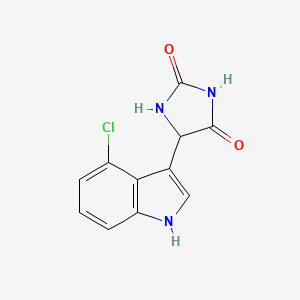

![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
